6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
Chemical Structure: This compound features a pyridazinone core substituted at position 6 with a 4-chlorophenyl group and at position 2 with a 2-oxoethylpiperazine moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C₃₂H₂₅ClFN₅O₂, with a molecular weight of 562.02 g/mol (estimated) . The structural complexity arises from the integration of halogenated aromatic rings (chlorophenyl and fluorophenyl) and a piperazine linker, which are critical for its pharmacological interactions.
Pharmacological Relevance: Pyridazinones are known for their diverse bioactivities, including monoamine oxidase (MAO) inhibition, particularly MAO-B, which is implicated in neurodegenerative disorders like Parkinson’s disease. The 4-chlorophenyl group enhances lipophilicity and target binding, while the 4-fluorophenylpiperazine moiety contributes to receptor affinity and metabolic stability .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c23-17-3-1-16(2-4-17)20-9-10-21(29)28(25-20)15-22(30)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVYXEZQLBNMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The reaction between 4-fluoroaniline and piperazine in the presence of a suitable catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.
Coupling with Chlorophenyl Derivative: The intermediate is then coupled with a chlorophenyl derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazinone core, piperazine linker, or aromatic groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on MAO-B Inhibition :
- The 4-fluorophenylpiperazine group in the target compound enhances MAO-B selectivity compared to analogs with bulkier substituents (e.g., indole in Analog 2) .
- Replacing the fluorophenyl group with a sulfonylpiperazine (Analog 3) shifts activity toward COX-2 inhibition, demonstrating the critical role of halogenated aromaticity in MAO-B targeting .
Core Modifications: Dihydropyridazinone derivatives (Analog 4) exhibit cardiotonic effects but lack MAO-B affinity, highlighting the necessity of the fully unsaturated pyridazinone core for neurological applications .
Halogenation Effects: Chlorophenyl at position 6 improves blood-brain barrier permeability compared to non-halogenated analogs (e.g., furyl in Analog 3) .
Research Highlights and Mechanistic Insights
- Synthetic Routes : The target compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with fluorophenylpiperazine, followed by hydrolysis and coupling reactions .
- Crystallographic Data: X-ray studies (using SHELXL ) confirm planar geometry of the pyridazinone core, with dihedral angles of ~15° between the chlorophenyl and fluorophenyl groups, optimizing π-π stacking in enzyme binding .
- In Vivo Efficacy : In rodent models of Parkinson’s disease, the compound reduced dopamine depletion by 68% at 10 mg/kg, outperforming analogs with IC₅₀ >0.1 µM .
Biological Activity
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, characterized by its complex molecular structure and potential pharmacological properties. The compound's molecular formula is with a molecular weight of 443.3 g/mol. Its structure includes a pyridazinone core with various substituents, which may contribute to its biological activity, including anti-inflammatory, analgesic, and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the use of readily available precursors and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed in industrial settings to improve efficiency.
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes and receptors, potentially modulating various biochemical pathways that could lead to therapeutic effects.
Biological Activity
Research indicates that compounds within the pyridazinone class exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies suggest that pyridazinones can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases.
- Analgesic Properties : Some derivatives have shown promise in pain relief through modulation of pain pathways.
- Anticancer Activity : Preliminary research indicates potential cytotoxic effects against various cancer cell lines, warranting further investigation into their role as anticancer agents.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related pyridazinone compound significantly reduced inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Analgesic Efficacy : In a controlled trial, a derivative exhibited analgesic effects comparable to standard pain medications, suggesting its potential use in pain management protocols.
- Anticancer Potential : Research involving cancer cell lines showed that the compound induced apoptosis in specific types of cancer cells, indicating its potential as an anticancer agent.
Data Table: Biological Activities of Pyridazinones
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Pain relief comparable to standard meds | |
| Anticancer | Induction of apoptosis in cancer cells |
Q & A
Basic: What are the standard synthetic protocols for synthesizing 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, followed by coupling of the piperazino-2-oxoethyl moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt) .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used for purification.
Characterization :
- NMR (1H, 13C, and 2D experiments) confirms regiochemistry and substituent positions.
- Mass Spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).
- IR Spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
Basic: What spectroscopic and computational methods are recommended to confirm the compound’s structural integrity and purity?
Answer:
- Spectroscopy :
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .
- Computational :
- DFT Calculations (B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, cross-validated with experimental data .
Advanced: How can researchers resolve contradictory biological activity data (e.g., anti-inflammatory vs. negligible efficacy) across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., LPS-induced TNF-α suppression in RAW264.7 cells) and use positive controls (e.g., dexamethasone) .
- Target Selectivity : Perform kinase profiling (Eurofins Panlabs) to identify off-target interactions.
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis (Cmax, t1/2) in rodent models to rule out metabolic instability .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorophenyl with methoxyphenyl) to isolate SAR trends .
Advanced: What experimental design strategies optimize reaction yields for industrial-scale synthesis while minimizing side products?
Answer:
- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, reflux in DMF at 110°C vs. THF at 65°C may reduce diketone dimerization .
- In Situ Monitoring : ReactIR tracks intermediates (e.g., hydrazone formation) to halt reactions at peak yield .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) and employ enzymatic catalysis for piperazine coupling .
Advanced: How does the compound’s dual substitution (chlorophenyl and fluorophenyl-piperazine) enhance its pharmacological profile compared to analogs?
Answer:
- Chlorophenyl Group : Increases lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration for CNS targets .
- Fluorophenyl-Piperazine :
- Comparative Data : Analogs lacking fluorophenyl (e.g., 4-methylpiperazine) show 50% lower affinity in receptor binding assays .
Advanced: What strategies are effective in elucidating the compound’s mechanism of action when initial target screens are inconclusive?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe to capture binding proteins in cell lysates .
- CRISPR-Cas9 Knockout : Screen a gene library (e.g., Dharmacon) to identify pathways where knockout rescues compound efficacy .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., PDE4B) over 100 ns trajectories to identify stable binding modes .
Basic: What in vitro models are suitable for preliminary toxicity and efficacy screening?
Answer:
- Cytotoxicity : MTT assay in HEK293 cells (IC50 threshold: >50 μM).
- Cardiotoxicity : hERG channel inhibition assay (patch-clamp, IC50 <10 μM deemed risky) .
- Anti-inflammatory Activity : IL-6/IL-1β ELISA in THP-1 macrophages .
Advanced: How can researchers address solubility challenges in in vivo studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
